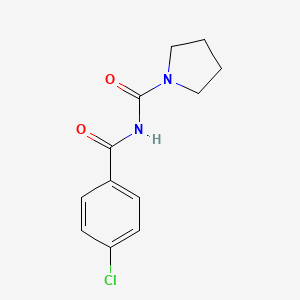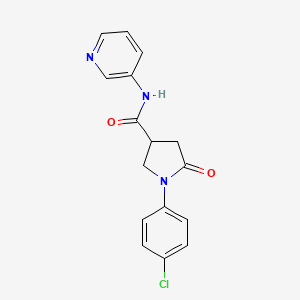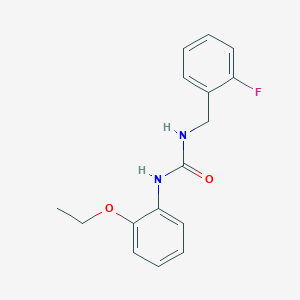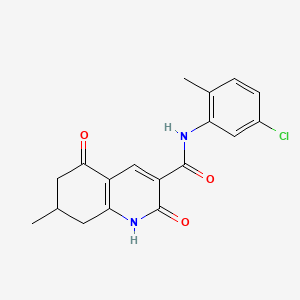
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamide, also known as Cbz-Phe-Pro-NHCl, is a synthetic compound used in scientific research. This compound is a protease inhibitor and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl involves the formation of a covalent bond between the compound and the active site of the protease. This covalent bond prevents the protease from cleaving its substrate, thus inhibiting its activity. The inhibitory activity of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is reversible, and the compound can be removed from the active site of the protease by hydrolysis.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inhibiting the activity of proteases involved in tumor growth and metastasis. This compound has also been shown to have anti-inflammatory activity by inhibiting the activity of proteases involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl in lab experiments is its high potency and specificity for proteases. This compound has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. One area of research is the development of more potent and selective protease inhibitors based on the structure of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. Another area of research is the study of the role of protease inhibitors in various diseases, such as cancer and HIV. Additionally, the use of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl in drug discovery and development is an area of ongoing research.
Synthesemethoden
The synthesis of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl involves the reaction of 4-chlorobenzoyl chloride with N-Boc-Phe-Pro-OH in the presence of a base. The resulting intermediate is then treated with HCl to obtain the final product N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. The purity of the product can be confirmed by HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is widely used in scientific research for its protease inhibitory activity. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This compound is also used in the study of protease inhibitors and their role in various diseases, such as cancer and HIV.
Eigenschaften
IUPAC Name |
N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-5-3-9(4-6-10)11(16)14-12(17)15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGLRAYUDPPIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0138760.P001 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)


![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5305639.png)

![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)


![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)
![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)
![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)